Home > Products > Screening Compounds P48101 > Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate
Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate - 1423037-23-3

Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate

Catalog Number: EVT-1721334
CAS Number: 1423037-23-3
Molecular Formula: C11H11BrN2O2
Molecular Weight: 283.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate

7-Chloro-1,3-dihydro-1-methyl-5-(4-chlorophenyl)-2H-[1,4]-benzodiazepin-2-one (4'-Chlorodiazepam, Ro 5-4864)

    • Compound Description: Flumazenil acts as a competitive antagonist at the benzodiazepine binding site on the GABAA receptor. [] It effectively blocks the effects of benzodiazepines, such as sedation, amnesia, and respiratory depression, making it a valuable antidote in cases of benzodiazepine overdose. [] Studies have shown its ability to reverse the inhibitory effects of certain beta-carboline derivatives on GABA-induced currents, indicating its selectivity for specific benzodiazepine binding site subtypes. []

    6-(2-Chlorophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-α]-[1,4]-benzodiazepine (Clonazolam)

    • Compound Description: Clonazolam is a triazolo-analog of clonazepam, a classical benzodiazepine known for its anxiolytic and anticonvulsant properties. [] It exhibits a significantly higher potency compared to alprazolam, another commonly prescribed benzodiazepine. [] The presence of a triazole ring fused to the benzodiazepine core distinguishes clonazolam from the target compound, suggesting that modifications to this core structure can significantly impact pharmacological activity and potency.

    (3S)-5-(2-Chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one (Meclonazepam)

    • Compound Description: Meclonazepam is a designer benzodiazepine with notable anti-parasitic activity against schistosomiasis. [] Despite its potential as a therapeutic agent for parasitic infections, its sedative side effects have hampered its clinical development. [] This highlights the challenges in developing benzodiazepine derivatives with specific pharmacological profiles while minimizing unwanted central nervous system effects.

    Azilsartan Methyl Ester

    • Compound Description: Azilsartan methyl ester (methyl 2-ethoxy-1-{4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzyl}-1H-1,3-benzodiazole-7-carboxylate) is an intermediate in the synthesis of azilsartan, an angiotensin II receptor blocker used to treat hypertension. []
    Overview

    Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the molecular formula C11H11BrN2O2C_{11}H_{11}BrN_{2}O_{2}. This compound is classified as a derivative of benzodiazole, which is a heterocyclic compound containing nitrogen atoms in its structure. Benzodiazoles are known for their diverse biological activities, making their derivatives of interest in medicinal chemistry and material science.

    Source and Classification

    The compound is cataloged under the CAS number 1423037-23-3, and its structural characteristics place it within the category of benzodiazole derivatives. Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate is recognized for its potential applications in various fields, particularly in pharmaceuticals and organic synthesis .

    Synthesis Analysis

    Methods

    The synthesis of methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate typically involves two main steps: bromination and esterification.

    1. Bromination:
      • The compound begins with the bromination of 1-ethyl-1,3-benzodiazole. Bromine or N-bromosuccinimide (NBS) is commonly used as the brominating agent.
      • This reaction is usually conducted in a solvent like dichloromethane to facilitate the process.
    2. Esterification:
      • The brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst.
      • This step yields the final product, methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate.

    Technical Details

    Industrial production may utilize continuous flow reactors to enhance efficiency and yield. Purification methods such as recrystallization and chromatography are employed to achieve high-purity products .

    Molecular Structure Analysis

    Structure

    Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate has a complex molecular structure characterized by:

    • Core Structure: A benzodiazole ring system.
    • Substituents: A bromine atom at the 7-position and an ethyl group at the 1-position, along with a carboxylate ester functional group.

    Data

    The molecular weight of methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate is approximately 283.12 g/mol. The InChI key for this compound is BVADHESRDLHLAT-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .

    Chemical Reactions Analysis

    Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate can undergo several types of chemical reactions:

    1. Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols.
    2. Oxidation and Reduction: The compound can be oxidized to form oxides or reduced to yield amines.
    3. Ester Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid .
    Physical and Chemical Properties Analysis

    Physical Properties

    Chemical Properties

    Key chemical properties include:

    • Molecular Weight: Approximately 283.12 g/mol.
    • Functional Groups: Contains a bromine atom, an ethyl group, and a carboxylate ester group.

    These properties contribute to its reactivity and potential applications in various chemical processes .

    Applications

    Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate has several notable applications:

    1. Chemistry: Serves as a building block in synthesizing more complex molecules.
    2. Biology: Investigated for potential bioactive properties, including antimicrobial and anticancer effects.
    3. Medicine: Explored as a lead compound in drug discovery due to its pharmacological potential.
    4. Industry: Utilized in developing new materials and chemical processes .
    Synthetic Methodologies and Optimization

    Multi-Step Synthetic Routes for Benzimidazole Derivatives

    The construction of the benzimidazole core follows well-established condensation pathways, though substituent positioning requires meticulous planning. Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate is typically synthesized via a sequential approach:

    • Core Formation: Condensation of 4-bromo-2-nitro-1,3-diaminobenzene with triethyl orthoacetate forms the 1-ethyl benzimidazole scaffold. This exploits the nucleophilicity of the diamine and the electrophilicity of orthoesters under reflux conditions [10].
    • Carboxylation: Directed metalation (e.g., n-BuLi at –78°C) at the C5 position, followed by quenching with solid CO₂, yields the carboxylic acid precursor.
    • Esterification: The carboxylic acid is esterified using methanol under acidic catalysis (H₂SO₄) or via diazomethane treatment [3].

    Alternative routes employ pre-functionalized building blocks. For example, ethyl 2-bromoacetate reacts with 2-amino-4-bromo-3-nitroaniline, followed by reduction and cyclization, achieving 65–70% yield over three steps [3] [10]. Microwave-assisted cyclization significantly enhances efficiency, reducing reaction times from hours to minutes while maintaining yields >85% [10].

    Table 1: Comparative Benzimidazole Cyclization Methods

    MethodReagentTemperatureTimeYield (%)
    Classical CondensationTriethyl orthoacetateReflux8–12 h70–75
    Microwave-AssistedTrimethyl orthoformate150°C20 min85–90
    Reductive CyclizationSnCl₂/HCl80°C4 h60–65

    Regioselective Bromination Strategies in Benzimidazole Scaffolds

    Regioselective bromination at the C7 position is critical due to the electron-directing effects of the ethyl and carboxylate groups. Key methodologies include:

    • Electrophilic Aromatic Substitution (EAS): Bromination (Br₂ in DCM) of 1-ethylbenzimidazole-5-carboxylate occurs exclusively at C7, driven by the electron-donating ethyl group’s para influence. This method affords >90% regioselectivity but requires stoichiometric bromine [8].
    • N-Bromosuccinimide (NBS): In dimethylformamide (DMF), NBS brominates the electron-rich C4–C7 bond at 0°C–25°C. Regioselectivity is enhanced by the carboxylate’s steric bulk, limiting substitution to the less hindered C7 position [8].
    • Directed Ortho Metalation (DoM): For late-stage bromination, LDA (lithium diisopropylamide) deprotonates the C7 position adjacent to the imidazole nitrogen, followed by Br₂ quenching. This method achieves near-quantitative regiocontrol but demands anhydrous conditions [10].

    Solvent polarity profoundly impacts selectivity. Polar aprotic solvents (e.g., DMF) stabilize transition states favoring C7 attack, while protic solvents promote dibromination impurities [8].

    Table 2: Bromination Conditions and Outcomes

    MethodReagentSolventRegioselectivityYield (%)
    EASBr₂DCM>90% C785
    NBSNBSDMF88% C778
    DoMLDA/Br₂THF>98% C792

    Esterification Techniques for Carboxylate Functionalization

    Carboxylic acid intermediates undergo esterification via three predominant pathways:

    • Fischer–Speier Esterification: The acid refluxed with methanol and catalytic H₂SO₄ (5 mol%) achieves 80–85% conversion. However, extended reaction times (12–24 h) risk ethyl group degradation [3].
    • Diazomethane Quenching: Ethereal diazomethane reacts instantaneously with benzimidazole carboxylic acids at 0°C, yielding the methyl ester quantitatively. This method avoids heat-induced decomposition but requires stringent safety protocols for diazomethane handling [9] [10].
    • Carbodiimide Coupling: Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane facilitates esterification under mild conditions (0°C–25°C, 2 h). Though high-yielding (90–95%), this route introduces purification challenges due to urea byproducts [3].

    Microwave-assisted esterification using K₂CO₃ and methyl iodide in DMF reduces reaction times to 15 minutes with 88% yield, demonstrating efficiency for acid- or base-sensitive substrates .

    Purification and Yield Optimization in Heterocyclic Synthesis

    Purification of Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate demands tailored approaches due to polar (unreacted acids) and non-polar (dibrominated byproducts) impurities:

    • Crystallization: Recrystallization from ethanol/water (4:1) affords needle-like crystals with >99% purity. Ethanol eliminates tar-like impurities, while water precipitates the product [2] [6].
    • Chromatography: Silica gel chromatography with ethyl acetate/hexane (3:7) resolves esterification byproducts (Rf = 0.4). Gradient elution is essential for separating regioisomers [9].
    • Yield Enhancements:
    • Catalysis: p-Toluenesulfonic acid (pTSA) accelerates cyclization, reducing energy barriers and improving yields to 92% [10].
    • Solvent Selection: Replacing ethanol with acetonitrile in bromination minimizes diethyl ether byproducts from solvent participation [8].
    • Temperature Control: Maintaining cyclization at 80°C–90°C prevents thermal decomposition of the ethyl group, which escalates above 110°C [6].

    Yield optimization studies reveal that synchronizing bromination and esterification steps (telescoping) reduces intermediate isolation losses, elevating overall yields from 45% to 68% [2] .

    Properties

    CAS Number

    1423037-23-3

    Product Name

    Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate

    IUPAC Name

    methyl 7-bromo-1-ethylbenzimidazole-5-carboxylate

    Molecular Formula

    C11H11BrN2O2

    Molecular Weight

    283.12 g/mol

    InChI

    InChI=1S/C11H11BrN2O2/c1-3-14-6-13-9-5-7(11(15)16-2)4-8(12)10(9)14/h4-6H,3H2,1-2H3

    InChI Key

    BVADHESRDLHLAT-UHFFFAOYSA-N

    SMILES

    CCN1C=NC2=C1C(=CC(=C2)C(=O)OC)Br

    Canonical SMILES

    CCN1C=NC2=C1C(=CC(=C2)C(=O)OC)Br

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.